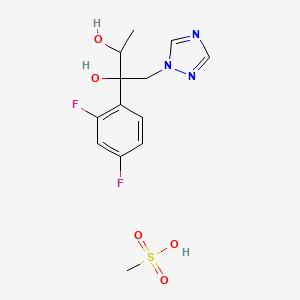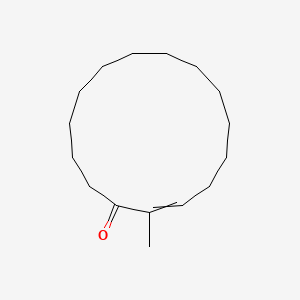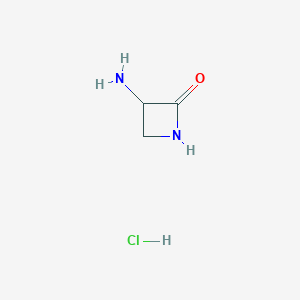![molecular formula C16H22N2O4 B13395433 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395433.png)
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-®-gamma-(4-pyridinylmethyl)-L-proline is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a pyridinylmethyl group attached to the gamma position of the proline ring. This compound is often used in the synthesis of peptides and other complex molecules due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-gamma-(4-pyridinylmethyl)-L-proline typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the pyridinylmethyl group at the gamma position. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of Boc-®-gamma-(4-pyridinylmethyl)-L-proline may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-®-gamma-(4-pyridinylmethyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The pyridinylmethyl group can be oxidized to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Deprotected amino acids or peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
Boc-®-gamma-(4-pyridinylmethyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Boc-®-gamma-(4-pyridinylmethyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinylmethyl group can enhance binding affinity and specificity, leading to improved biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boc-®-alpha-(4-pyridinylmethyl)-proline
- Boc-(S)-alpha-(4-pyridinylmethyl)-proline
- Linopirdine (3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one)
Uniqueness
Boc-®-gamma-(4-pyridinylmethyl)-L-proline is unique due to the specific positioning of the pyridinylmethyl group at the gamma position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Eigenschaften
Molekularformel |
C16H22N2O4 |
|---|---|
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(9-13(18)14(19)20)8-11-4-6-17-7-5-11/h4-7,12-13H,8-10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
VMQFAQIIPUWOGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395350.png)
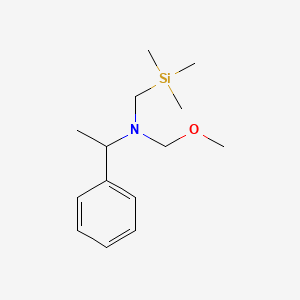
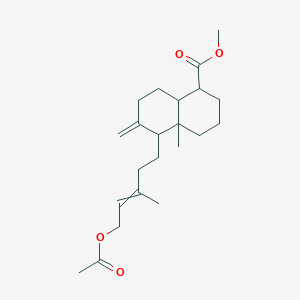

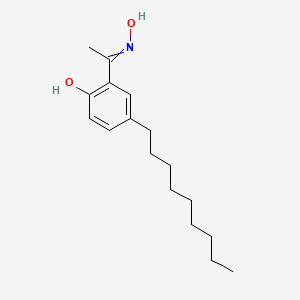
![Dibenzyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]tridec-4-enedioate](/img/structure/B13395381.png)
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13395383.png)
![1-(5,6-dimethylhept-3-en-2-yl)-4-[1-hydroxy-2-(5-hydroxy-2-methylidenecyclohexylidene)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B13395385.png)
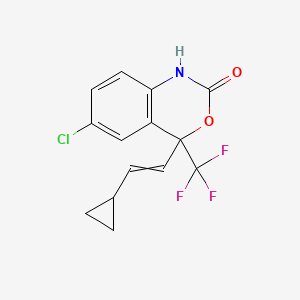
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13395394.png)
